molecular formula C11H13NO B081499 2-(2-Pyridylmethyl)cyclopentanone CAS No. 13640-55-6

2-(2-Pyridylmethyl)cyclopentanone

Cat. No.: B081499
CAS No.: 13640-55-6
M. Wt: 175.23 g/mol
InChI Key: ABDLQHOXOCLUSN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridylmethyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 2-(bromomethyl)pyridine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridylmethyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Pyridylmethyl)cyclopentanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Pyridylmethyl)cyclopentanone involves its interaction with molecular targets through its functional groups. The pyridylmethyl group can form hydrogen bonds and coordinate with metal ions, while the cyclopentanone ring provides structural stability. These interactions enable the compound to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridylmethyl)cyclohexanone: Similar structure but with a cyclohexanone ring.

    2-(2-Pyridylmethyl)cyclobutanone: Contains a cyclobutanone ring instead of cyclopentanone.

Uniqueness

2-(2-Pyridylmethyl)cyclopentanone is unique due to its specific ring size and the presence of the pyridylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDLQHOXOCLUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929378
Record name 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13640-55-6
Record name Cyclopentanone, 2-(2-pyridylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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